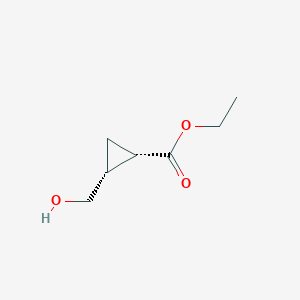

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, also known as ethyl 2-(hydroxymethyl)cyclopropanecarboxylate, is a cyclopropane derivative that has gained significant attention in recent years due to its potential applications in the field of organic synthesis and medicinal chemistry. This compound is characterized by its unique three-membered ring structure, which makes it an interesting target for researchers looking to develop new synthetic methods and investigate its biological activity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Study of Optical Isomers : The preparation of optically active derivatives such as 1-amino-2-(hydroxymethyl)cyclopropanecarboxylic acid has been achieved through routes involving cycloalkylation, demonstrating the compound's significance in studying optical isomerism and its applications in affinity purification techniques and antibody generation (Pirrung, Dunlap, & Trinks, 1989).

Enzyme-Catalyzed Polymerization : Derivatives of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate have been used in the oligomerization process catalyzed by enzymes such as horseradish peroxidase, demonstrating its application in polymer chemistry (Pang, Ritter, & Tabatabai, 2003).

Biological Evaluation of Derivatives : The cyclopropyl moiety, a core structure in this compound, has been used in the synthesis of bromophenol derivatives. These derivatives have shown effectiveness as inhibitors for enzymes like cytosolic carbonic anhydrase and acetylcholinesterase, which are relevant in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).

Conformational Study and Biological Activity : The compound's derivatives have been used in studying conformational aspects of biologically active compounds to enhance activity and investigate bioactive conformations. For instance, chiral cyclopropanes bearing two differentially functionalized carbon substituents were designed as conformationally restricted analogues of histamine, indicating the compound's role in understanding and enhancing biological activity (Kazuta, Matsuda, & Shuto, 2002).

Biocatalytic Asymmetric Synthesis : The compound's derivatives are crucial in drug research and development, especially as key chiral intermediates in synthesizing potent protease inhibitors. For example, the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester demonstrates the application of (1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate in creating essential pharmacophoric units (Zhu, Shi, Zhang, & Zheng, 2018).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

ethyl (1S,2R)-2-(hydroxymethyl)cyclopropane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)6-3-5(6)4-8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQBVPPEXCRXAW-WDSKDSINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2R)-Ethyl 2-(hydroxymethyl)cyclopropanecarboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2641608.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-2-methyl-5-nitrobenzamide](/img/structure/B2641609.png)

![2-mercapto-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2641614.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide hydrochloride](/img/structure/B2641620.png)

![Tert-butyl 4-[[(6-bromopyridine-3-carbonyl)-methylamino]methyl]piperidine-1-carboxylate](/img/structure/B2641622.png)

![4-Imidazol-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2641623.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3,4-diethoxybenzamide](/img/structure/B2641625.png)